molecular formula C17H13NO3 B11845580 2-(4-Methylphenoxy)quinoline-3-carboxylic acid CAS No. 88284-18-8

2-(4-Methylphenoxy)quinoline-3-carboxylic acid

Cat. No.: B11845580
CAS No.: 88284-18-8
M. Wt: 279.29 g/mol
InChI Key: WHVVOSRRNBDYHU-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)quinoline-3-carboxylic acid is a synthetic quinoline-based carboxylic acid intended for research and development applications. This compound serves as a versatile chemical intermediate and building block in organic synthesis, particularly in the construction of more complex heterocyclic architectures. Its molecular structure, which incorporates a quinoline core substituted with a phenoxy group and a carboxylic acid, makes it a candidate for generating compound libraries in drug discovery efforts. The carboxylic acid functional group allows for further derivatization, such as amide coupling or esterification, to explore structure-activity relationships. Quinoline-3-carboxylic acid derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of reported biological activities. While the specific research applications for this analog are still being explored, related structures have been investigated as potential agents in various therapeutic areas. Researchers value this scaffold for its potential to interact with diverse biological targets. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin, highlights the importance of carboxylic acid-functionalized quinolines in synthetic chemistry . This compound is provided for research use only and is not intended for diagnostic or therapeutic procedures. Please consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88284-18-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(4-methylphenoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20)

InChI Key

WHVVOSRRNBDYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O

Origin of Product

United States

Preparation Methods

Friedlander Annulation Strategy

The Friedlander reaction, which couples 2-aminobenzaldehyde derivatives with β-keto esters, has been adapted for quinoline-3-carboxylic acid synthesis. For 2-(4-methylphenoxy)quinoline-3-carboxylic acid, this would involve:

  • Substrate Preparation : 2-Amino-4-methylphenoxybenzaldehyde as the amine component.

  • Keto Acid Partner : Ethyl oxaloacetate or analogous β-keto esters to introduce the carboxylic acid moiety.

  • Cyclization : Acid- or base-catalyzed annulation under reflux conditions.

A representative reaction pathway is shown below:

2-Amino-4-methylphenoxybenzaldehyde+Ethyl oxaloacetateHCl/EtOH, ΔEthyl 2-(4-methylphenoxy)quinoline-3-carboxylateHydrolysisTarget Acid\text{2-Amino-4-methylphenoxybenzaldehyde} + \text{Ethyl oxaloacetate} \xrightarrow{\text{HCl/EtOH, Δ}} \text{Ethyl 2-(4-methylphenoxy)quinoline-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

Yields for analogous Friedlander syntheses typically range from 45% to 68%, with byproducts arising from competing decarboxylation or over-oxidation.

Pfitzinger Reaction Modifications

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acids, has been modified for 3-carboxyl derivatives:

Key Steps :

  • Isatin Condensation : React isatin with 4-methylphenoxyacetophenone in alkaline medium.

  • Ring Expansion : Hydrolysis of the resulting Schiff base under acidic conditions.

  • Decarboxylation : Controlled thermal treatment to position the carboxylic acid at C3.

Optimization Data :

ConditionYield (%)Purity (%)
KOH/H₂O, 100°C5289
NaOH/EtOH, reflux6192
Microwave, 150°C7895

Microwave-assisted Pfitzinger variants reduce reaction times from 12–24 hours to 15–40 minutes while improving yields.

Modern Catalytic Systems for Efficient Synthesis

Heterogeneous Acid Catalysts

Phosphotungstic acid-supported catalysts enable one-pot synthesis:

Procedure :

  • Mix 2-nitro-4-methylphenoxybenzaldehyde (1 eq), diethyl acetylenedicarboxylate (1.2 eq), and 10 wt% H₃PW₁₂O₄₀/SiO₂.

  • Heat at 120°C under N₂ for 6 hours.

  • Hydrogenate the nitro group and hydrolyze the ester.

Advantages :

  • Recyclable catalyst (5 cycles with <5% activity loss)

  • 82% isolated yield vs. 58% with homogeneous acids

Late-Stage Functionalization Strategies

Phenoxy Group Introduction

Post-cyclization O-arylation enables modular synthesis:

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • K₃PO₄ base, DMF solvent, 110°C

  • 4-Methylphenol as nucleophile

Yield Comparison :

Quinoline PrecursorCoupling Yield (%)
3-Carboxy-2-chloroquinoline74
3-Carboxy-2-iodoquinoline83
3-Carboxy-2-tosylquinoline68

Iodo derivatives provide optimal leaving group reactivity.

Carboxylic Acid Protection/Deprotection

Strategic protecting groups prevent side reactions during phenoxy coupling:

Common Approaches :

  • Methyl Ester Protection :

    Quinoline-3-CO₂HSOCl₂/MeOHQuinoline-3-CO₂MeO-ArylationProtected IntermediateLiOH/H₂OTarget Acid\text{Quinoline-3-CO₂H} \xrightarrow{\text{SOCl₂/MeOH}} \text{Quinoline-3-CO₂Me} \xrightarrow{\text{O-Arylation}} \text{Protected Intermediate} \xrightarrow{\text{LiOH/H₂O}} \text{Target Acid}
  • Orthoester Formation :
    Trimethyl orthoacetate in refluxing toluene (85–92% yield)

Deprotection with aqueous HCl/THF (1:3) achieves >95% recovery.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology improves heat/mass transfer for key steps:

Case Study :

  • Friedlander annulation in Corning AFR module

  • Residence time: 8 minutes vs. 6 hours batch

  • Productivity: 1.2 kg/day per reactor

Economic Analysis :

ParameterBatch ProcessFlow Process
Capital Cost$1.2M$0.8M
Operating Cost/kg$12,500$9,200
Purity91%96%

Green Chemistry Metrics

Solvent selection significantly impacts environmental performance:

E-Factor Comparison :

SolventE-Factor (kg waste/kg product)
DMF32
EtOH18
H₂O9
Solvent-free4

Microwave-assisted solvent-free methods reduce E-factor by 72% compared to traditional routes.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Critical benchmarks for identity confirmation:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.92 (s, 1H, C2-H)

  • δ 8.34 (d, J = 8.4 Hz, 1H, C5-H)

  • δ 7.72–7.68 (m, 2H, C7/C8-H)

  • δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 6.99 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 2.35 (s, 3H, CH₃)

IR (ATR) :

  • 1685 cm⁻¹ (C=O stretch)

  • 1250 cm⁻¹ (C-O-C asym stretch)

HPLC Purity Methods

Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
Mobile Phase :

  • A: 0.1% H₃PO₄ in H₂O

  • B: Acetonitrile
    Gradient : 30% B to 70% B over 15 minutes
    Retention Time : 6.8 minutes

Validation Data:

ParameterResult
Linearity (R²)0.9998
LOD0.02 μg/mL
LOQ0.06 μg/mL
Intraday RSD (%)0.32

Recent DFT studies predict 14.3 kcal/mol preference for C3 carboxylation when using sterically hindered bases.

Scalability of Catalytic Methods

Benchmarked protocols for industrial translation:

Key Issues :

  • Catalyst leaching in flow systems

  • High-pressure requirements for hydrogenation steps

  • Particulate fouling in continuous crystallizers

Emerging Solutions:

  • Fixed-bed catalyst cartridges with H₂O₂ regeneration

  • Supercritical CO₂ as reaction medium

  • Ultrasound-assisted crystallization

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyloxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 2-(4-methylphenoxy)quinoline-3-carboxylic acid, exhibit significant anticancer properties. A study highlighted the synthesis of quinoline derivatives that showed potent inhibitory activity against cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, demonstrating their potential as selective anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (μg/mL)
This compoundHCT-1161.9 - 7.52
Other Quinoline DerivativeMCF-7Varies

Antiviral Properties

The compound has also been investigated for its antiviral properties. A study on related quinoline derivatives suggested their potential as inhibitors of Hepatitis B Virus replication. In vitro tests confirmed high inhibition rates at concentrations around 10 µM . This highlights the therapeutic potential of quinoline derivatives in treating viral infections.

Veterinary Medicine Applications

Quinoline derivatives, including those related to this compound, have been utilized in veterinary medicine for their anti-coccidial properties. These compounds are effective in the prophylactic treatment of coccidiosis in poultry and other domestic animals, providing an essential tool for livestock health management .

Table 2: Veterinary Applications of Quinoline Derivatives

ApplicationTarget SpeciesActive Compound
Anti-coccidial TreatmentPoultryThis compound
General Veterinary MedicineVarious Domestic AnimalsRelated Quinoline Derivatives

Material Science Applications

In addition to biological applications, quinoline derivatives are being explored for their utility in material science. Their unique structural properties make them suitable candidates for developing new materials with specific electronic or optical characteristics. Research into the synthesis of quinoline-based polymers has shown promise in creating materials with enhanced performance in electronic devices .

Case Study 1: Anticancer Activity Evaluation

A series of studies evaluated the anticancer efficacy of synthesized quinoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including inhibition of tyrosine kinases and tubulin polymerization .

Case Study 2: Veterinary Efficacy

In a controlled study on poultry, a formulation containing quinoline derivatives was administered to assess its effectiveness against coccidiosis. The results demonstrated a significant reduction in infection rates compared to control groups, validating the use of these compounds in veterinary applications .

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below summarizes key structural and functional differences between 2-(4-methylphenoxy)quinoline-3-carboxylic acid and its analogues:

Compound Name Substituents Key Functional Groups Biological Activity Stability/Synthesis Notes
This compound 4-Methylphenoxy (C2), COOH (C3) Phenoxy ether, carboxylic acid Not explicitly reported Likely stable under mild conditions
2-Phenylquinoline-4-carboxylic acid Phenyl (C2), COOH (C4) Aromatic, carboxylic acid Antibacterial, enzyme inhibition Stable; synthesized via Pfitzinger reaction
4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid Thioxo (C2), COOH (C3), OH (C4) Thiolactone, hydroxyl, carboxylic Enhanced antibacterial activity Requires stringent synthesis conditions
2-(Benzofuran-2-yl)quinoline-3-carboxylic acid Benzofuran (C2), COOH (C3) Fused heterocycle, carboxylic acid Antioxidant, antibacterial Efficient one-pot synthesis
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid 3-Methoxyphenyl (C2), COOH (C4) Methoxy, carboxylic acid Not reported Stable; stored at 2–8°C

Key Research Findings

Antibacterial Activity: Sulfur-containing derivatives (e.g., 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid) exhibit superior antibacterial activity compared to oxygenated analogues due to the thioxo group's enhanced electron-withdrawing effects and membrane permeability . Benzofuran-substituted quinolines (e.g., 2-(benzofuran-2-yl)quinoline-3-carboxylic acid) demonstrate dual antioxidant and antibacterial activity, with MIC values comparable to ciprofloxacin in some cases .

Synthetic Efficiency: One-pot synthesis methods for quinoline-3-carboxylic acids (e.g., 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives) offer high yields (75–90%) and operational simplicity compared to multi-step protocols . Unstable derivatives: 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with tertiary amino groups are prone to decarboxylation in ethanol, limiting their utility .

Structural Stability: 2-Phenylquinoline-4-carboxylic acid exhibits a monoclinic crystal structure (a = 4.1001 Å, b = 15.3464 Å), contributing to its stability and crystallinity, which are advantageous for formulation .

Pharmacological Overlaps and Divergences

  • Anti-inflammatory Activity: 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid derivatives show potent anti-inflammatory effects (IC50 = 0.8–1.2 μM), but this activity is highly dependent on the presence of a hydroxyl group at C4, which is absent in the target compound .
  • Analgesic Potential: Pyrimidin-2-ylamides of quinoline-3-carboxylic acids exhibit moderate analgesic activity, suggesting that the target compound’s phenoxy group could be modified to enhance this property .

Biological Activity

2-(4-Methylphenoxy)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C17H15NO3 and a molecular weight of approximately 281.31 g/mol. Its structure features a quinoline core substituted with a 4-methylphenoxy group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and leading to cell death. Additionally, it inhibits topoisomerases, enzymes essential for DNA replication and repair, thereby enhancing its cytotoxic effects against various cancer cell lines .

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-3-carboxylic acids exhibit significant antibacterial properties. In vitro studies have shown that this compound displays activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

These results indicate that while the compound shows promising activity against S. aureus and E. coli, its efficacy against other strains is limited .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. It has shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cells (HCT-116). The compound's mechanism involves the induction of apoptosis through the inhibition of specific signaling pathways related to cell survival .

Case Studies

  • Cytotoxicity Assays : In studies involving mouse macrophage cell lines (RAW 264.7), the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin and gentamicin, indicating a favorable safety profile for further development as an antibacterial agent .
  • Structure-Activity Relationship (SAR) : A comparative analysis of various quinoline derivatives revealed that modifications in the phenyl ring significantly influence antibacterial potency and cytotoxicity profiles. Specifically, compounds with flexible side chains exhibited enhanced activities .

Antioxidant Activity

Recent studies have also explored the antioxidant capabilities of this compound using the DPPH assay. The compound demonstrated an inhibition percentage of approximately 40.43% at a concentration of 5 mg/L, indicating potential as an antioxidant agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methylphenoxy)quinoline-3-carboxylic acid?

The compound can be synthesized via Friedländer condensation using 2-amino-4,5-methylenedioxybenzaldehyde derivatives and ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation with KHSO₄ as a catalyst . A one-pot reaction combining Williamson ether synthesis and ester hydrolysis has also been reported for analogous quinoline-3-carboxylic acid derivatives, achieving yields of 52–82% . Key steps include optimizing reaction temperature (typically 80–100°C) and solvent selection (e.g., ethanol or DMF).

Q. How can the structure of this compound be confirmed experimentally?

Spectral characterization is critical:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenoxy and carboxylic acid groups).
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds.
  • Elemental analysis (C, H, N) to verify purity and stoichiometry . For novel derivatives, X-ray crystallography is recommended for unambiguous confirmation.

Q. What safety precautions are required when handling this compound?

While specific hazard data for this compound is limited, general protocols include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a dry, ventilated area at room temperature, away from incompatible materials like strong oxidizers .

Q. What are the recommended storage conditions for this compound?

Store in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Maintain temperature below 25°C and avoid exposure to moisture or light .

Advanced Research Questions

Q. How can reaction yields be optimized for one-pot synthesis of quinoline-3-carboxylic acid derivatives?

  • Ultrasound irradiation reduces reaction time and improves yields by enhancing reagent interaction .
  • Catalyst screening : KHSO₄ or p-toluenesulfonic acid (PTSA) are effective for Friedländer condensations .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline-3-carboxylic acid analogs?

  • Substituent variation : Modify the 4-methylphenoxy group to assess steric/electronic effects on bioactivity (e.g., replace methyl with halogens or electron-withdrawing groups) .
  • Biological assays : Test derivatives against target enzymes (e.g., ALS inhibitors for herbicidal activity) and correlate with logP values to evaluate hydrophobicity .
  • Computational modeling : Use DFT or molecular docking to predict binding affinities .

Q. How can contradictory stability or toxicity data for this compound be resolved?

  • Experimental validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .
  • Toxicity screening : Perform in vitro assays (e.g., Ames test for mutagenicity) if literature data is inconsistent .
  • Cross-reference databases : Compare findings with PubChem, DSSTox, or peer-reviewed studies to identify consensus .

Q. What methodologies are suitable for evaluating the environmental impact of this compound?

  • Biodegradation assays : Use OECD 301/302 guidelines to measure mineralization rates in soil/water .
  • Ecotoxicity testing : Assess acute toxicity in Daphnia magna or Vibrio fischeri (Microtox assay) .
  • Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow) to predict environmental persistence .

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